molecular formula C16H15ClN2O B11352186 2-[1-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazole

2-[1-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazole

Cat. No.: B11352186
M. Wt: 286.75 g/mol
InChI Key: SHIGCHTVRLVPBH-UHFFFAOYSA-N
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Description

2-[1-(4-Chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazole typically involves the reaction of 4-chloro-3-methylphenol with ethyl chloroacetate to form an intermediate, which is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzodiazole derivatives.

Scientific Research Applications

2-[1-(4-Chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(4-Chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(4-Chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazole is unique due to its specific structural features and the presence of both benzodiazole and phenoxyethyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H15ClN2O

Molecular Weight

286.75 g/mol

IUPAC Name

2-[1-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazole

InChI

InChI=1S/C16H15ClN2O/c1-10-9-12(7-8-13(10)17)20-11(2)16-18-14-5-3-4-6-15(14)19-16/h3-9,11H,1-2H3,(H,18,19)

InChI Key

SHIGCHTVRLVPBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C2=NC3=CC=CC=C3N2)Cl

Origin of Product

United States

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